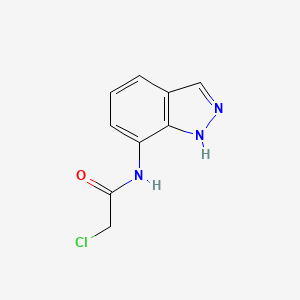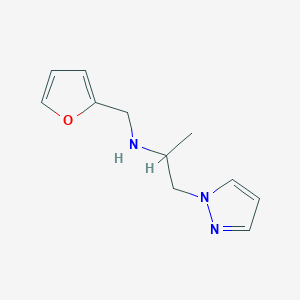![molecular formula C13H16N4O2 B7557995 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline, also known as NTMP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. NTMP is a member of the aniline family of compounds and is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
Wirkmechanismus
The mechanism of action of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme. The exact mechanism of this process is not yet fully understood and requires further research.
Biochemical and Physiological Effects:
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is cytotoxic to certain cancer cell lines, making it a potential candidate for the development of cancer treatments. Additionally, 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline in lab experiments is its unique chemical properties, which make it an ideal candidate for a variety of research applications. However, the compound can be difficult to synthesize and purify, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline. One area of research is the development of new drugs based on the compound's inhibitory effects on enzyme activity. Additionally, further research is needed to fully understand the mechanism of action of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline and its potential applications in the treatment of various diseases. Finally, the synthesis and purification of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline can be optimized to improve its use in a variety of research applications.
Conclusion:
In conclusion, 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline is a compound with unique chemical properties that make it an ideal candidate for use in scientific research. The compound has been shown to have potential applications in the development of new drugs and the study of enzyme kinetics. Further research is needed to fully understand the mechanism of action of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline and its potential applications in the treatment of various diseases. Overall, 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline is a promising compound that has the potential to make a significant impact in the field of scientific research.
Synthesemethoden
The synthesis of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the reaction of 4-nitroaniline with 1,3,5-trimethylpyrazole in the presence of a catalyst. The reaction takes place under reflux conditions and results in the formation of 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been used in a variety of scientific research applications, including the development of new drugs and the study of enzyme kinetics. The compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, 4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been used in the study of enzyme kinetics, allowing researchers to better understand the mechanisms of action of various enzymes.
Eigenschaften
IUPAC Name |
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-13(10(2)16(3)15-9)8-14-11-4-6-12(7-5-11)17(18)19/h4-7,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKWDIIZCQKOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)

![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)